

experimental setup for MIDOA solvent extraction

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Compound of Interest

Compound Name: 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide)

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Application Notes & Protocols

Topic: High-Efficiency Recovery of Palladium from Acidic Chloride Media using N-Methyldioctylamine (MIDOA) Solvent Extraction

Audience: Researchers, scientists, and drug development professionals involved in precious metal recovery, catalysis, and purification processes.

Senior Application Scientist: Dr. Gemini

Introduction and Scientific Context

The recovery and purification of Palladium (Pd), a critical platinum-group metal, is of immense importance across various industries, including pharmaceuticals for catalysis, electronics, and automotive applications.[1] Solvent extraction, a hydrometallurgical technique, offers a robust and scalable method for selectively separating metal ions from complex aqueous solutions.[2] This application note details a comprehensive experimental setup and protocol for the solvent extraction of Palladium(II) from hydrochloric acid (HCl) solutions using N-methyldioctylamine (MIDOA), a tertiary amine extractant.

MIDOA acts as a soft ligand, making it particularly effective for extracting soft acid metals like Palladium(II) when they exist as anionic complexes.[3] In acidic chloride media, Palladium(II) predominantly forms the stable square planar tetrachloropalladate(II) anion, $[\text{PdCl}_4]^{2-}$. The extraction process leverages an anion exchange mechanism, where the MIDOA extractant, protonated by the acid, facilitates the transfer of this palladium complex from the aqueous

phase to an immiscible organic phase. This protocol is designed to be a self-validating system, detailing the extraction, stripping (back-extraction), and analytical verification steps to ensure a high-purity recovery of palladium.

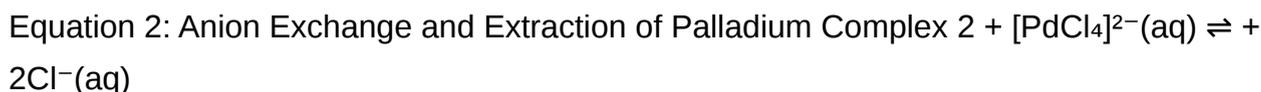
The Chemical Rationale: Mechanism of Extraction

The efficacy of MIDOA in this system is rooted in fundamental principles of coordination chemistry. The process can be dissected into two primary steps:

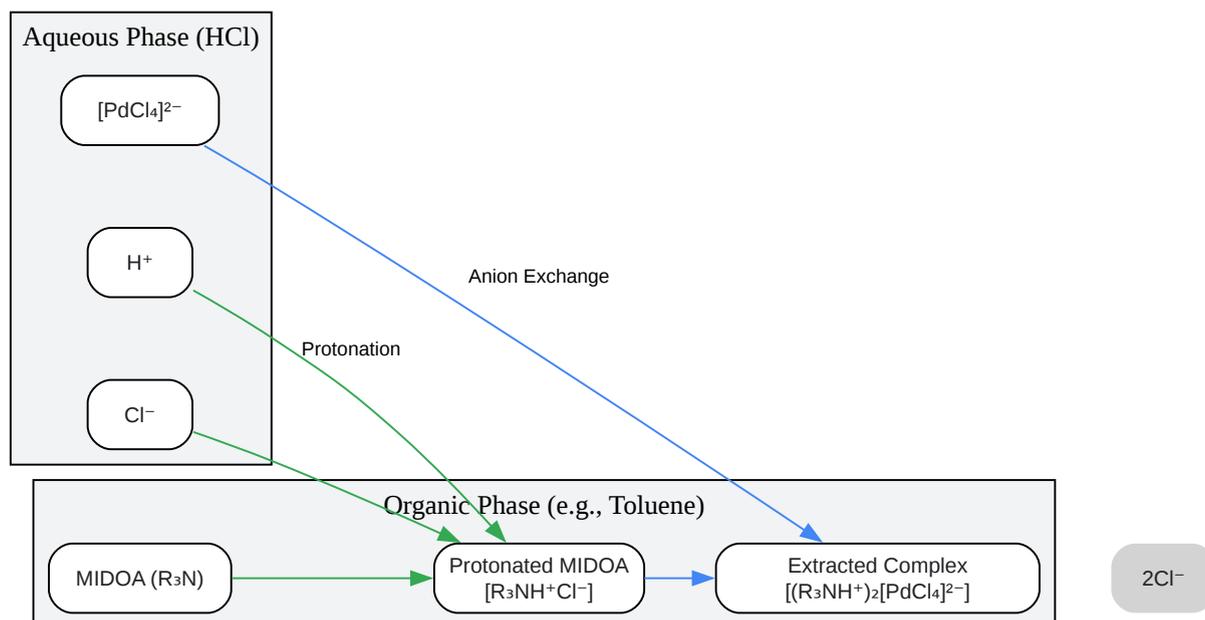
- **Protonation of the Extractant:** The tertiary amine, MIDOA (represented as R_3N), is a basic extractant. In the presence of hydrochloric acid from the aqueous phase, the nitrogen atom of MIDOA is protonated, forming a tertiary ammonium salt which resides in the organic phase.^{[4][5]}



- **Anion Exchange:** The protonated MIDOA, now an ammonium cation, forms an ion pair with the tetrachloropalladate(II) anion present in the aqueous phase. This neutral, hydrophobic complex is highly soluble in the organic diluent, thus driving the extraction from the aqueous phase.^[6]



This mechanism is highly selective for anionic metal complexes, providing a basis for separating palladium from cations of other metals that do not form stable anionic chloro-complexes under these conditions.



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Caption: Anion exchange mechanism for Palladium(II) extraction with MIDOA.

Materials and Instrumentation

Reagents and Chemicals

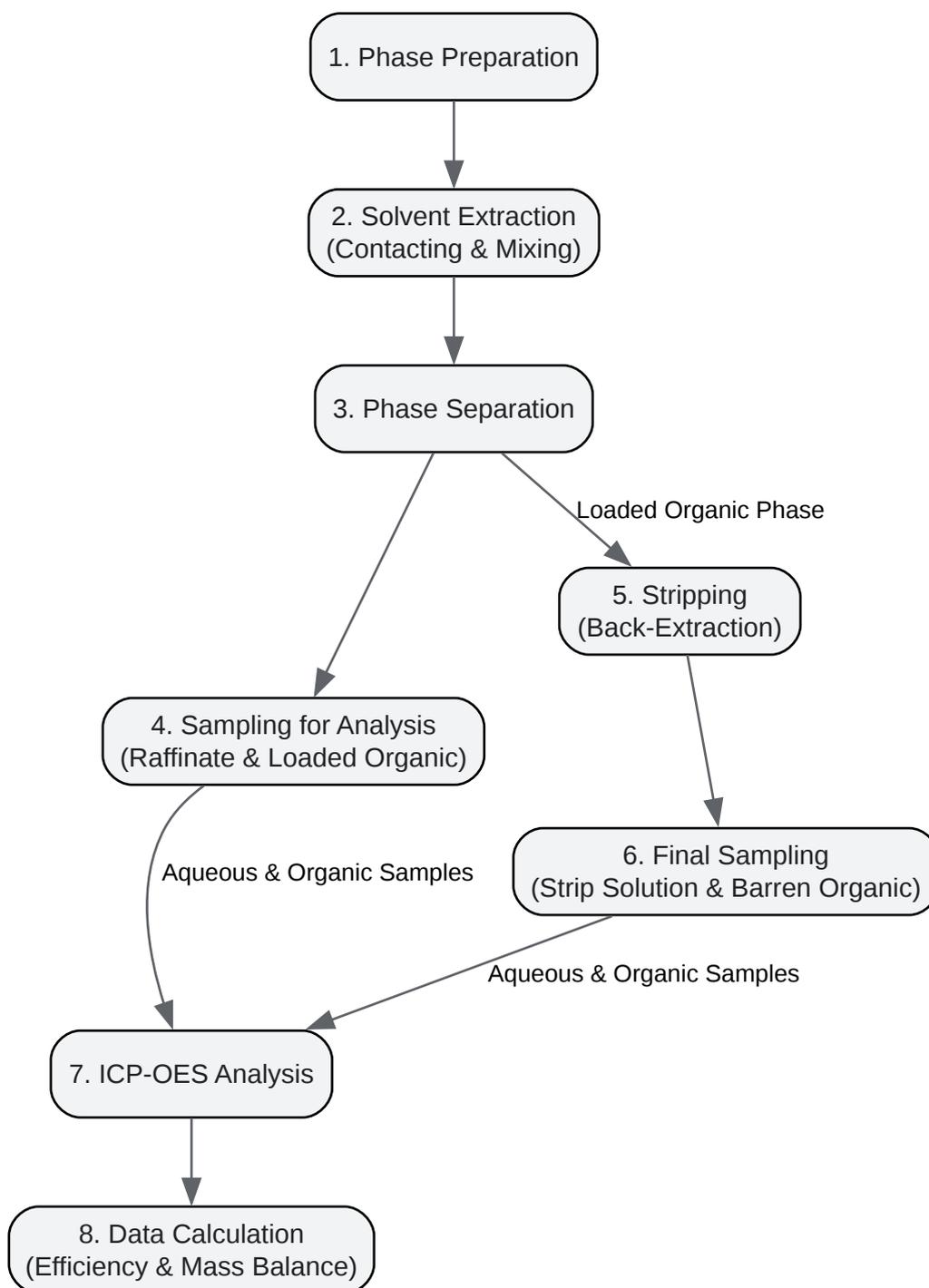
Reagent	Grade	Supplier	Notes
N-Methyldioctylamine (MIDOA), C ₁₇ H ₃₇ N	≥96%	e.g., Santa Cruz Bio.	CAS: 4455-26-9. A severe skin irritant.[3]
Toluene	ACS Grade	e.g., Fisher Sci.	Diluent for the organic phase.
Palladium(II) Chloride (PdCl ₂)	Analytical Standard	e.g., Sigma-Aldrich	For preparation of aqueous stock solution.
Hydrochloric Acid (HCl), 37%	ACS Grade	e.g., VWR	For preparing aqueous phase and stripping solutions.
Thiourea (CH ₄ N ₂ S)	ACS Grade	e.g., Sigma-Aldrich	For stripping solution.
Nitric Acid (HNO ₃), 69%	Trace Metal Grade	e.g., Fisher Sci.	For sample digestion prior to ICP-OES analysis.
Argon (Ar)	High Purity (5.0)	Local Supplier	For ICP-OES plasma generation.
Palladium Standard for ICP	1000 mg/L	e.g., Agilent	For calibration of ICP-OES.
Deionized Water	18.2 MΩ·cm	In-house system	For all aqueous solution preparations.

Instrumentation

Instrument	Model Example	Purpose
ICP-OES Spectrometer	Agilent 5110	Quantification of palladium in aqueous and organic phases. [5]
pH Meter	Mettler Toledo SevenCompact	Adjustment of aqueous phase acidity.
Mechanical Wrist Shaker	Burrell Scientific Model 75	To ensure thorough mixing of aqueous and organic phases.
Centrifuge	Eppendorf 5810 R	To aid in the separation of phases, if emulsions form.
Analytical Balance	Sartorius Quintix	Accurate weighing of reagents.
Glass Separatory Funnels	250 mL	For performing the liquid-liquid extraction and phase separation.

Experimental Protocols

This section provides a step-by-step methodology for a complete, self-validating extraction and recovery of Palladium(II). The protocol is designed as a closed loop, where the final analytical results validate the efficiency of the preceding steps.



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Caption: Overall experimental workflow for MIDOA solvent extraction of Palladium.

Protocol 4.1: Preparation of Solutions

Aqueous Phase (Feed Solution):

- Prepare a 1 g/L Palladium stock solution by dissolving the appropriate amount of PdCl₂ in 1 M HCl. Gentle heating may be required.
- Dilute this stock solution with 0.1 M HCl to create a working feed solution with a palladium concentration of 100 mg/L. The acidity of the aqueous phase is a critical parameter influencing extraction efficiency.[7]

Organic Phase (Extractant Solution):

- Prepare a 0.1 M MIDOA solution in toluene. This corresponds to approximately 25.55 g of MIDOA per liter of toluene.
- Ensure the solution is completely homogenous.

Stripping Solution:

- Prepare a solution of 0.5 M Thiourea in 0.5 M HCl. To do this, dissolve 38.06 g of thiourea in 1 liter of 0.5 M HCl.

Protocol 4.2: Solvent Extraction Procedure

- Place 50 mL of the aqueous feed solution (100 mg/L Pd in 0.1 M HCl) into a 250 mL separatory funnel.
- Add 50 mL of the organic phase (0.1 M MIDOA in toluene), establishing an organic to aqueous (O/A) phase ratio of 1:1.
- Secure the stopper on the separatory funnel. While holding the stopper firmly, invert the funnel and open the stopcock to vent any pressure.[8]
- Agitate the mixture on a mechanical wrist shaker for 30 minutes to ensure equilibrium is reached.[9] Periodically vent the funnel.
- After shaking, clamp the separatory funnel to a ring stand and allow the two phases to separate completely (typically 15-20 minutes).
- Carefully drain the lower aqueous phase (now termed the "raffinate") into a clean, labeled beaker.

- Drain the upper organic phase (now termed the "loaded organic") through the top of the funnel into a separate labeled beaker to avoid contamination.
- Take a precisely measured sample from both the raffinate and the loaded organic phase for analysis (see Protocol 4.4).

Protocol 4.3: Stripping (Back-Extraction) Procedure

- Place the known volume of the loaded organic phase into a clean separatory funnel.
- Add an equal volume of the stripping solution (0.5 M Thiourea in 0.5 M HCl), maintaining an O/A ratio of 1:1.
- Agitate the mixture for 30 minutes using the mechanical shaker, venting periodically. Thiourea is a strong complexing agent that will displace the palladium from the MIDOA complex back into the aqueous phase.^[1]
- Allow the phases to separate as before.
- Drain the lower aqueous phase (the "strip solution," containing the recovered palladium) and the upper organic phase (the "barren organic") into separate, labeled beakers.
- Take precisely measured samples from both the strip solution and the barren organic for analysis.

Protocol 4.4: Analytical Determination by ICP-OES

The concentration of palladium in all collected samples will be determined by Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

- Calibration: Prepare a series of palladium standards (e.g., 1, 5, 10, 25, 50, 100 mg/L) by diluting the 1000 mg/L ICP standard with a matrix matching that of the samples (e.g., 0.1 M HCl for aqueous samples).
- Aqueous Sample Preparation: The raffinate and strip solution samples can typically be analyzed after appropriate dilution with 2% HNO₃ to fall within the calibration range.

- **Organic Sample Preparation:** The loaded and barren organic samples cannot be directly introduced into the ICP-OES. They must be diluted with an appropriate organic solvent blank (e.g., kerosene or a specialized organic solvent for ICP) or subjected to acid digestion to transfer the analyte to an aqueous matrix. A common method is to evaporate the organic solvent and then digest the residue with aqua regia (a 3:1 mixture of concentrated HCl and HNO₃), followed by dilution with deionized water.
- **Analysis:** Aspirate the prepared samples and standards into the ICP-OES and measure the emission intensity at a characteristic palladium wavelength (e.g., 340.458 nm).
- **Calculations:**
 - **Distribution Ratio (D):** $D = [Pd]_{org} / [Pd]_{aq}$
 - **Extraction Efficiency (%E):** $\%E = (D / (D + (V_{aq} / V_{org}))) * 100$
 - **Stripping Efficiency (%S):** $\%S = ([Pd]_{strip} * V_{strip}) / ([Pd]_{loaded_org} * V_{loaded_org}) * 100$
 - **Mass Balance:** The total mass of palladium in the raffinate and loaded organic phase should equal the initial mass in the feed solution. Similarly, the mass of palladium in the strip solution and barren organic should equal the mass in the loaded organic phase.

Expected Results and Data Presentation

Under the conditions specified in this protocol, a high extraction and stripping efficiency for palladium is expected. The following table summarizes the anticipated quantitative results.

Parameter	Symbol	Formula	Expected Value
Extraction			
Distribution Ratio	D	$[Pd]_{org} / [Pd]_{aq}$	>100
Extraction Efficiency	%E	$\frac{([Pd]_{initial_aq} - [Pd]_{raffinate})}{[Pd]_{initial_aq}} * 100$	>99%
Stripping			
Stripping Efficiency	%S	$\frac{[Pd]_{strip}}{([Pd]_{loaded_org} * (V_{org}/V_{strip}))} * 100$	>99%
Overall			
Overall Recovery	%R	$\frac{([Pd]_{strip} * V_{strip})}{([Pd]_{initial_aq} * V_{initial_aq})} * 100$	>98%

Note: These are expected values based on analogous tertiary amine systems. Actual results should be determined experimentally.

Safety and Handling

- N-Methyldioctylamine (MIDOA): Causes skin irritation and serious eye irritation. May cause respiratory irritation. It is very toxic to aquatic life.[3] Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
- Toluene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle only in a fume hood away from ignition sources.
- Acids (HCl, HNO₃): Corrosive. Cause severe skin burns and eye damage. Handle with extreme care, using appropriate PPE. Always add acid to water, never the other way around.
- Waste Disposal: All organic and acidic aqueous waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local

regulations.

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